Lithium chloride

Catalog No.
S565663
CAS No.
7447-41-8
M.F
LiCl
ClLi
M. Wt
42.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium chloride

CAS Number

7447-41-8

Product Name

Lithium chloride

IUPAC Name

lithium;chloride

Molecular Formula

LiCl
ClLi

Molecular Weight

42.4 g/mol

InChI

InChI=1S/ClH.Li/h1H;/q;+1/p-1

InChI Key

KWGKDLIKAYFUFQ-UHFFFAOYSA-M

SMILES

[Li+].[Cl-]

Solubility

Very soluble (NTP, 1992)
84.5 g/100 g water at 25 °C; soluble in ethanol, acetone, pyridine
25.10 G SOL IN 100 CC ALC @ 30 °C; 42.36 G SOL IN 100 CC METHANOL @ 25 °C; 4.11 G SOL IN 100 CC ACETONE @ 25 °C; 0.538 G SOL IN 100 CC AMMONIUM HYDROXIDE @ 33.9 °C
Very soluble in water alcohols, ether, pyridine, nitrobenzene
In water (g/100g): 83.2 at 20 °C, 89.8 at 40 °C, 98.4 at 60 °C, 111.9 at 80 °C, 128.3 at 100 °C; in ethanol: 2.5 g/100g at 25 °C; in methanol: 17 g/100g at 25 °C
Solubility in water, g/100ml: 76.9

Synonyms

Lithium Chloride; Lithium Chloride Solution N; Lithium Monochloride; NSC 327172; LiCl

Canonical SMILES

[Li+].[Cl-]

Isomeric SMILES

[Li+].[Cl-]

Neuroscience:

  • Bipolar Disorder: LiCl is a well-established mood stabilizer used in the treatment of bipolar disorder. Research suggests it may work by influencing various signaling pathways in the brain []. However, the exact mechanism of action remains under investigation.
  • Neurodegenerative Diseases: Studies are exploring the potential of LiCl for neuroprotection in conditions like Alzheimer's disease and Parkinson's disease. LiCl's effect on specific protein interactions and signaling pathways is of particular interest [].

Dentistry:

  • Dentin Regeneration: Recent research suggests that topical application of LiCl may stimulate dentin regeneration, the formation of a protective layer within the tooth. This finding holds promise for novel dental treatments [].

Other Potential Applications:

  • Cancer Research: LiCl's effects on cell proliferation and apoptosis (programmed cell death) are being investigated in the context of cancer treatment, though the research is still in its early stages [, ].
  • Immunomodulation: The potential of LiCl to modulate the immune system is also being explored, although more research is needed to understand its specific effects [].

Physical Description

Lithium chloride appears as colorless crystals or powder. Low toxicity.
DryPowder, Liquid; Liquid; PelletsLargeCrystals, WetSolid
COLOURLESS-TO-WHITE HYGROSCOPIC AND DELIQUESCENT CRYSTALS OR POWDER.

Color/Form

Deliquescent, cubic crystals, granules or crystalline powder
White cubic crystals or powder; hygroscopic

Boiling Point

2417 to 2480 °F at 760 mm Hg (NTP, 1992)
1383 °C
1360 °C

Density

2.068 at 77 °F (NTP, 1992)
2.07 g/cu cm
Relative density (water = 1): 2.1

LogP

-2.7

Melting Point

1121 °F (NTP, 1992)
610 °C
613 °C

UNII

G4962QA067

GHS Hazard Statements

Aggregated GHS information provided by 1111 companies from 31 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 61 of 1111 companies. For more detailed information, please visit ECHA C&L website;
Of the 30 notification(s) provided by 1050 of 1111 companies with hazard statement code(s):;
H302 (97.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Expl ther:/ A salt of lithium that has been used experimentally as an immunomodulato

MeSH Pharmacological Classification

Antimanic Agents

Mechanism of Action

...Intraperitoneal lithium chloride (LiCl) induces transient expression of inducible cAMP early repressor (ICER) and c-fos mRNAs in the rat adrenal cortex and increases plasma level of corticosterone; the cortical expression of ICER mRNA by LiCl occurs in a dose-dependent manner; adrenal induction of ICER expression is delayed compared with c-fos expression; dexamethasone pretreatment (4 mg/kg) blocks corticosterone release and adrenocortical ICER induction either by systemic LiCl (76 mg/kg) or by restraint stress; and intracerebroventricular LiCl (127 ug/5 uL) is sufficient for adrenocortical, but not medullary, ICER induction. ...
Lithium, through modulating basic cellular signalling pathways, is capable of modulating several neurotransmitter systems in the brain such as cholinergic, serotonergic, noradrenergic and dopaminergic pathways. /Lithium NOS/
Lithium may also slightly alter the reuptake and presynaptic storage of catecholamines in directions consistent with incr inactivation of the amines. /Li+/
In animal brain tissue, Li+ at concn of 1 to 10 mEq/L inhibits the depolarization-provoked and Ca+2-dependent release of norepinephrine and dopamine, but not serotonin, from nerve terminals. Li+ may even enhance the release of serotonin, especially in the limbic system, at least transiently. The ion has little effect on catecholamine-sensitive adenylyl cyclase activity or on the binding of ligands to monoamine receptors in brain tissue, although there is some evidence that Li+ can inhibit the effects of receptor-blocking agents that cause supersensitivity in such systems. Li+ can modify some hormonal responses mediated by adenylyl cyclase or phospholipase C in other tissues, including the actions of antidiuretic and thyroid-stimulating hormones on the actions of antidiuretic and thyroid-stimulating hormones on their peripheral target tissues. In part, the actions of Li+ may reflect its ability to interfere with the activity of both stimulatory and inhibitory GTP-binding proteins (Gs and Gi) by keeping them in their less active alpha-beta-gamma trimer state. /Li+/
Lithium inhibits the phosphatase that liberates inositol (I) from inositol phosphate (IP) ... Li+ ... can modify the abundance or function of G proteins and effectors, as well as protein kinases and several cell and nuclear regulatory factors. /Li+, from figure/
Mechanistically, the Li effect results from its substitution for body cations, eg, sodium and potassium, resulting in multisystemic actions. A partial substitution for normal cations causes changes in ion exchange and transfer in cellular processes. Incorporation of Li into membrane structures may alter responses to hormones and the coupling of energy processes ... Among the factors that may modify Li toxicity and kinetics are the type of the poisoning, the presence of the underlying disease, and renal impairment. /Li+/
Lithium inhibits the metabolism of inositol phosphates in the final dephosphorylation step ... Thus, lithium is likely to reduce the supply of free inositol required to maintain the formation of lipid precursors used for cell signalling. These pathways regulate several cellular processes, including metabolism, contraction, neural activity, and cell proliferation ... Lithium amplifies the cholinergic-induced phosphoinositide (PI) turnover and its associated convulsions ... Lithium seemed to incr the sensitivity of experimental animals toward organophosphate (OP)-induced convulsions ... Incr PI turnover in the hippocampus may indicate a lithium-induced lowering of the seizure threshold for OP in limbic regions ... /Li+/
... Li+ ... has a relatively small gradient of distribution across biological membranes, unlike Na+ and K+; although it can replace Na+ in supporting a single action potential in a nerve cell, it is not an adequate "substitute" for the Na+ pump and it cannot, therefore, maintain membrane potentials. It is uncertain whether or not important interactions occur between Li+ (at therapeutic concn of about 1 mEq/L) and the transport of other monovalent or divalent cations by nerve cells. /Li+/
Lithium treatment also leads to consistent decr in the functioning of protein kinases in brain tissue, including calcium-activated, phospholipid-dependent protein kinase C (PKC) particularly subtypes alpha and epsilon. This effect also is shared with valproic acid (particularly for PKC-alpha) but not carbamazepine, among other proposed antimanic or mood-stabilizing agents. In turn, these effects may alter the release of amine neurotransmitters and hormones as well as the activity of tyrosine hydroxylase. A major substrate for cerebral PKC is the myristolated alanine-rich PKC-kinase substrate protein MARCKS, which has been implicated in synaptic and neuronal plasticity. Its expression is reduced by treatment with both Li+ and valproate, but not by carbamazepine or by antipsychotic, antidepressant, or sedative drugs. Another important protein kinase that is inhibited by both Li+ and valproate treatment is glycogen synthase kinase-3-beta (GSL-3-beta), which is involved in neuronal and nuclear regulatory processes, including limiting expression of the regulatory protein beta-catenin. /Li+/
Li+ and valproic acid both interact with nuclear regulatory factors that affect gene expression. Such effects include incr DNA binding of transcription-regulatory-factor-activator protein-1 (AP-1) as well as altered expression of other transcription regulatory factors, including AMI-1-beta or PEBP-2-beta. /Li+/
Acutely, lithium appears to reduce V2 receptor-mediated stimulation of adenylyl cyclase. The mechanism of this effect may involve attenuation of Gs-mediated activation of adenylyl cyclase and/or enhancement of Gi-mediated inhibition of adenylyl cyclase. Also, lithium increased plasma levels of parathyroid hormone, and parathyroid hormone is a partial antagonist to vasopressin. /Li+/
... A possible reason for ... /the/ toxic effects is inefficient repolarization of neurons and muscle cells in the presence of Li+. Whereas Li+ readily enters these cells through Na+ channels, contributing to the signal-induced depolarization, it is not a substrate for the Na+,K+ pump. Therefore, the cells fail to repolarize properly if a fraction of intracellular Na+ is replaced by Li+. /Dysregulation of electrically excitable cells, Li+/

Vapor Pressure

1 mm Hg at 547 °C

Pictograms

Irritant

Irritant

Other CAS

7447-41-8

Associated Chemicals

Lithium ion (1+);17341-24-1

Wikipedia

Lithium chloride

Drug Warnings

Lithium may also be absorbed via the lungs. A systemic resorption of lithium was shown in a study on 27 intensive care unit patients, who were mechanically ventilated with lithium-chloride-coated heat and moisture exchangers for at least 5 days. Serum lithium was non-detectable at the first measurement, whereas 0.01-0.05 mM appeared in the blood from the 1st to the 4th day. In the following days, it remained at this level or increased to 0.1 mM. After cessation of the mechanical ventilation, serum lithium levels went back to undetectable levels within a few days. In a 7 year-old girl, the serum Li concentration rose to about 1 mM after a week, came back to 0.1 mM, rose to 3.9 mM on the 16th day and then returned to the usual low range (0.05-0.1 mM). The authors calculated that for adults, the daily amount of lithium chloride inhaled from a new heat and moisture exchanger (80% of the lithium content) can be considered equivalent to an oral dose of 100 mg/day of lithium chloride or 16 mg Li/day.
Since the ion also is secreted in human milk, women receiving Li+ should not breast-feed infants. /Li+/
... A well-established regimen can be complicated by occasional periods of Na+ loss, as may occur with an intercurrent medical illness or with losses or restrictions of fluids and electrolytes; heavy sweating may be an exception due to a preferential secretion of Li+ over Na+ in sweat. Hence, patients taking Li+ should have plasma concn checked at least occasionally. /Li+/
Side effects including nausea, diarrhea, daytime drowsiness, polyuria, polydipsia, weight gain, fine hand tremor, and dermatological reactions including acne are common even in therapeutic dose ranges. /Li therapy/
For more Drug Warnings (Complete) data for LITHIUM CHLORIDE (18 total), please visit the HSDB record page.

Biological Half Life

Lithium chloride solution (24 mmol) administered to 7 healthy volunteers in single dose and multiple dose experiments. Mean biological T1/2 was approximately 19.8 hr.
The plasma half-life (in healthy volunteers) shows a considerable variability: from 5 to 40 hr, with most values between 15 and 30 hr, it depends on the duration of treatment as well as on kidney function and age. /Li+/
...AFTER ORAL DOSES TO HUMAN SUBJECTS...THE TERMINAL ELIMINATION T/2 IS ABOUT 22 HR. /LITHIUM/
... The clinical features and pharmacokinetics of 22 lithium overdoses are described. Effectiveness of different treatment regimens regarding elimination of lithium is discussed. Origin of overdose was due to deliberate poisoning or precipitated by concomitant diseases, coadministration of drugs, or combination of both. Treatment included supportive care, diuretics (15/22), hemodialysis (HD; 9/22), and mechanical ventilation (3/22). Severity of lithium intoxication was classified in 50% as I degrees, in 41% as II degrees, and in 9% as III degrees according to Hansen and Amdisen. Renal impairment on admission was diagnosed in 82% of the patients. Half-life of lithium in serum was 3.5 +/- 0.8 hr during the first HD, and 29 +/- 14 and 29 +/- 6 hr during therapy with diuretics or supportive treatment, respectively. Lithium clearance during HD was 160 +/- 15 mL/min, and renal clearance during HD or treatment with diuretics was approximately 20 and 15 +/- 9 mL/min, respectively. Renal lithium clearance was not influenced by HD therapy. There was no difference regarding half-life and clearance between the group that had an unspecific treatment or the group treated with diuretics. ... /Lithium NOS/
The usual elimination half-life is 12 to 27 hr, but it may rise to nearly 60 hr if renal excretion is compromised. /Li+/

Methods of Manufacturing

REACTION OF LITHIUM CARBONATE OR LITHIUM HYDROXIDE WITH HYDROCHLORIC ACID
Lithium chloride can be extracted from other alkali-metal chlorides with amyl alcohol.
Reaction of lithium ores with chlorides; natural brines.
... By reaction of lithium carbonate and hydrochloric acid, with special steel or nickel equipment because of the extreme corrosivity of lithium chloride. Concentration of the solution (eg, in a vacuum evaporator) causes lithium chloride to crystallize. It is then separated from the mother liquor, dried, and packed in moisture-proof containers.

General Manufacturing Information

A raw material for the production of lithium Zeolites used in oxygen separation
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Lithium chloride (LiCl): ACTIVE

Interactions

The aim of the present study was to investigate the effect of lithium on acute morphine-induced tolerance and dependence in an in vitro model of isolated guinea pig ileum which has been extensively used for the assessment of these effects of opioids. Morphine inhibited electrically stimulated twitch of ileum in a concentration-dependent manner (pD(2)=7.27+ or -0.16). Tolerance to this effect was induced by the incubation of ileum with 2xIC(50) of morphine for 2 hr that induced a degree of tolerance of 14.7. The co-incubation of ileum with morphine and lithium chloride (1 mM) reduced the degree of tolerance significantly (p<0.001) and restored the sensitivity of ileum to the morphine inhibitory effect. Lithium chloride can also reduce the expression of tolerance to morphine significantly (p<0.01). Dependence was induced by incubation with 4xIC(50) of morphine for 2 hr and was assessed based on naloxone-induced contractions (10(-5 )M). Lithium chloride (1 mM) can attenuate the development but not the expression of dependence to morphine as shown by the significant decrease in naloxone-induced contractions (p<0.05). ...
... Ovariectomized mice received estradiol dipropionate (2 ug per 100 g; sc) once a week or vehicle and drank tap water with 0.05% lithium chloride or plain tap water for 2 or 30 days. In animals treated with estradiol and lithium for a month, the incidence of atypical endometrial hyperplasia was significantly higher. In animals treated with estradiol and lithium for 2 days or for a month, uterine mass, the number of mitotic cells and BrdU-labelled cells in luminal epithelium, glandular epithelium, stromal and myometrial cells was markedly greater, whereas the levels of estrogen receptors-alpha, beta-catenin and glycogen synthase kinase-3beta were markedly lower in all uterine compartments, than in those in mice received estradiol with no lithium to drink. ...
Mitochondrial preparations were made from male Wistar rat brains, and monoamine oxidase activity and protein content were measured. Varying concn of the enantiomers of tranylcypromine (+) and (-)-tranylcypromine were incubated with the enzyme source before the addition of substrate, and then the incubation was continued for 20 min at 37 °C. Substrates were either beta-phenylethylamine (0.03, or 0.21 mM) or serotonin (0.11 or 0.50 mM). Lithium was either added to the incubation medium at a concn of 1.5 mM/l (in vitro condition) or to the food at gradually incr concn for 3-4 wk (ex vivo condition), so that the serum lithium level at the time of testing was 0.6 to 0.9 mM/L. The (+)-enantiomer was 25 times more potent than its antipode as a monoamine oxidase inhibitor. Lithium enhanced the inhibitory effect of (-)-tranylcypromine on monoamine oxidase, but the effect depended significantly on the concn of substrate used (treatment x concn interaction. In the presence of (-)-tranylcypromine, Li significantly reduced the metabolism of beta-phenylethylamine under in vitro and ex vivo conditions as well as the metabolism of serotonin under in vitro conditions. Li failed, however, to influence the activity of monoamine oxidase significantly in the presence of (+)-tranylcypromine. /Lithium/
Eighteen cases of increased serum lithium concentrations after the addition of one of the cyclooxygenase (COX) 2 inhibitors to stable lithium therapy were retrieved from the U.S. Food and Drug Administration's Adverse Event Reporting System (AERS), 13 with rofecoxib and 5 with celecoxib. Serum lithium concentration increases of up to 99% and 448% with concomitant celecoxib and rofecoxib use, respectively, were reported. Thirty-six English-language literature articles report interactions between lithium and various NSAIDs. ... increased serum lithium concentration reports exist for aspirin, sulindac and 14 other NSAIDs, including celecoxib and rofecoxib. ... /Lithium therapy/

Dates

Modify: 2023-08-15
BASG: Lithiumchlorid LiDCO 0,15 mmol/ml Injektionslösung (Lithium Chloride) Intravenous Injection

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